molecular formula C22H21N3O4S2 B2833348 N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-61-1

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2833348
CAS No.: 851782-61-1
M. Wt: 455.55
InChI Key: VQWYVUBUHJMKSG-UHFFFAOYSA-N
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Description

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, phenyl groups, and sulfonamide functionalities

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-12-8-11-18(15-19)21-16-22(17-9-4-2-5-10-17)25(23-21)31(28,29)20-13-6-3-7-14-20/h2-15,22,24H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYVUBUHJMKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. These methods ensure consistent quality and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules, such as:

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(phenylcarbamoyl)benzenesulfonamide

Uniqueness

What sets N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Q & A

Q. What are the optimal synthetic pathways for N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol or dimethylformamide (DMF) .

Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution using phenylsulfonyl chloride in the presence of triethylamine .

Methanesulfonamide Attachment : Reaction with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .
Key Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side products .
  • Catalysts : Use palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl substitutions) to enhance regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Table 1: Synthesis Yield Optimization

StepSolventCatalystYield (%)Purity (%)
Pyrazole FormationEthanolNone65–7085
SulfonylationDMFTriethylamine80–8590
MethanesulfonylationTHFNaH75–8095

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 503.56) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydropyrazole ring and sulfonamide orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Contradictions often arise from pharmacokinetic factors or metabolite interference. A systematic approach includes:

Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .

Dose-Response Correlation : Compare in vitro IC50 (e.g., enzyme inhibition) with in vivo efficacy at equivalent doses .

Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) to track bioavailability in target organs .
Example Case :

  • In vitro IC50 : 10 nM (COX-2 inhibition) vs. In vivo ED50 : 50 mg/kg (anti-inflammatory assay). Discrepancy attributed to poor blood-brain barrier penetration .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinase active sites). Focus on sulfonamide H-bonding and π-π stacking of phenyl groups .
  • Quantitative SAR (QSAR) : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with bioactivity .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .

Q. Table 2: Key Structural Modifications and Bioactivity

Modification SiteDerivative Activity (vs. Parent)Target Affinity Change
Pyrazole C3 (phenyl)Fluorophenyl substitutionCOX-2 IC50 ↓ 40%
Sulfonamide (-SO2NH2)Methylsulfonyl replacementSolubility ↑ 2x
Dihydropyrazole ringSaturation to pyrazoleMetabolic stability ↓

Q. How can reaction conditions be optimized to mitigate diastereomer formation during synthesis?

Methodological Answer: Diastereomers arise from the chiral center at C5 of the dihydropyrazole ring. Mitigation strategies:

Chiral Catalysts : Use (R)-BINAP-Pd complexes to enforce enantioselectivity .

Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor transition-state symmetry, reducing racemization .

Low-Temperature Quenching : Halt reactions at –20°C to prevent epimerization .
Analytical Validation : Chiral HPLC (Chiralpak AD-H column) confirms >95% enantiomeric excess .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics : Conduct Michaelis-Menten assays (varying substrate concentrations) to determine inhibition type (competitive/uncompetitive) .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify key interactions .

Site-Directed Mutagenesis : Modify putative binding residues (e.g., Arg120 in COX-2) to validate sulfonamide interaction .
Case Study :

  • COX-2 Inhibition : ITC reveals ΔH = –12 kcal/mol, indicating strong hydrogen bonding with sulfonamide .

Q. How can researchers address solubility limitations in biological assays without altering the core structure?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .
  • Prodrug Design : Introduce phosphate esters at the methanesulfonamide group, hydrolyzed in vivo .

Q. Key Data Sources and Validation

  • Structural Data : X-ray crystallography (PDB: 6FJ) confirms dihedral angles between pyrazole and phenyl rings .
  • Biological Data : PubChem assays (CID: 4684478) report IC50 values for kinase targets .
  • Synthetic Protocols : Peer-reviewed journals (e.g., Acta Cryst.) provide reproducible methodologies .

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